

## Comparing the safety profiles of different Onvansertib dose cohorts

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Onvansertib |           |
| Cat. No.:            | B609756     | Get Quote |

# Onvansertib Dose Cohorts: A Comparative Safety Profile Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of different dose cohorts of **Onvansertib**, a selective Polo-like Kinase 1 (PLK1) inhibitor, based on findings from clinical trials. The data presented here is intended to inform researchers, scientists, and drug development professionals on the tolerability of **Onvansertib** when used in combination with other therapies.

## Overview of Onvansertib and its Mechanism of Action

**Onvansertib** is an orally administered small molecule that selectively inhibits PLK1, a key regulator of the cell cycle.[1] PLK1 is often overexpressed in cancer cells and plays a crucial role in mitotic progression. By inhibiting PLK1, **Onvansertib** disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[1] This targeted approach has shown promise in preclinical models, particularly in combination with chemotherapy.

## **Clinical Trial Data on Onvansertib Safety**



The primary source of safety data for different **Onvansertib** dose cohorts comes from a Phase Ib/II clinical trial (NCT03829410). This study evaluated **Onvansertib** in combination with FOLFIRI and bevacizumab for the second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC).[2][3] The Phase Ib portion of the trial employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[2] The dose cohorts evaluated were 12 mg/m², 15 mg/m², and 18 mg/m² of **Onvansertib** administered on days 1-5 and 15-19 of a 28-day cycle. [2]

### **Dose-Limiting Toxicities (DLTs)**

Dose-limiting toxicities are severe adverse events that prevent further dose escalation. In the Phase Ib trial of **Onvansertib**, DLTs were observed at all three dose levels, with neutropenia being the most common. The 18 mg/m² dose was determined to have exceeded the MTD.[2][4]

| Dose Cohort                                       | Number of Patients with DLTs | Type of DLT                        |
|---------------------------------------------------|------------------------------|------------------------------------|
| 12 mg/m²                                          | 1                            | Grade 4 Febrile Neutropenia[2] [4] |
| 15 mg/m²                                          | 1                            | Grade 4 Neutropenia[2]             |
| 18 mg/m²                                          | 3                            | Grade 4 Neutropenia[2][4]          |
| Table 1: Dose-Limiting Toxicities Observed in the |                              |                                    |

Based on these findings, the RP2D for **Onvansertib** in combination with FOLFIRI and bevacizumab was established at 15 mg/m².[2][3]

### Common Treatment-Related Adverse Events (TRAEs)

Across all dose cohorts, the combination of **Onvansertib** with FOLFIRI and bevacizumab was generally well-tolerated, with most adverse events being low-grade and manageable.[5] The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below. While a detailed breakdown of the frequency of all AEs per dose cohort is not publicly

Phase Ib Trial of Onvansertib.



available, the overall safety profile indicates that the addition of **Onvansertib** to a standard chemotherapy regimen did not lead to a significant increase in toxicity.[6]

| Adverse Event               | Grade 1-2 Frequency | Grade 3-4 Frequency |
|-----------------------------|---------------------|---------------------|
| Fatigue                     | High                | Low                 |
| Neutropenia                 | Moderate            | Moderate to High    |
| Nausea                      | High                | Low                 |
| Diarrhea                    | High                | Low                 |
| Abdominal Pain              | Moderate            | Low                 |
| Table 2: Common Treatment-  |                     |                     |
| Related Adverse Events (All |                     |                     |
| Dose Cohorts Combined).     |                     |                     |

Grade 3 or higher AEs were infrequent, with neutropenia being the most common.[6] In the overall study population, Grade 3/4 AEs occurred in a subset of patients, and these were generally manageable.[1][7]

## **Experimental Protocols Phase Ib Dose-Escalation Study (NCT03829410)**

Study Design: The Phase Ib portion of the study followed a standard 3+3 dose-escalation design.[2]

Patient Population: Patients with KRAS-mutated metastatic colorectal cancer who had progressed after first-line therapy were enrolled.[2]

#### Treatment Regimen:

- Onvansertib: Administered orally at doses of 12 mg/m², 15 mg/m², or 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle.[2]
- FOLFIRI and Bevacizumab: Administered at standard doses.



Safety Assessment: The safety and tolerability of the combination were assessed by monitoring and grading adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[8] Dose-limiting toxicities were evaluated during the first cycle of treatment to determine the MTD.[2]

## Visualizations Onvansertib Signaling Pathway



Click to download full resolution via product page

Caption: Onvansertib inhibits PLK1, leading to mitotic arrest and apoptosis.



## **Experimental Workflow of the Phase Ib Dose-Escalation Study**



Click to download full resolution via product page

Caption: Workflow of the 3+3 dose-escalation design for the **Onvansertib** Phase Ib trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]



- 7. cancernetwork.com [cancernetwork.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparing the safety profiles of different Onvansertib dose cohorts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609756#comparing-the-safety-profiles-of-different-onvansertib-dose-cohorts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com